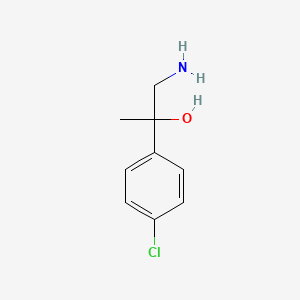
1-Amino-2-(4-chlorophenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-(4-chlorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-2-(4-chlorophenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-nitro-2-(4-chlorophenyl)propan-2-ol. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4).
Example Reaction:
Starting Material: 1-Nitro-2-(4-chlorophenyl)propan-2-ol
Reducing Agent: Lithium aluminum hydride (LiAlH4)
Solvent: Anhydrous ether
Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., nitrogen) until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Amino-2-(4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Acylation: The amino group can be acylated to form amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1-amino-2-(4-chlorophenyl)propan-2-one.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of substituted amino alcohols.
Acylation: Formation of amides.
科学研究应用
1-Amino-2-(4-chlorophenyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.
相似化合物的比较
1-Amino-2-(4-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-phenylpropan-2-ol: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.
1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of a chlorine atom, which can influence its lipophilicity and pharmacokinetic properties.
1-Amino-2-(4-fluorophenyl)propan-2-ol: The fluorine substituent can alter its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-amino-2-(4-chlorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYNVCFWWOMLMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588721 |
Source


|
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802565-41-9 |
Source


|
| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
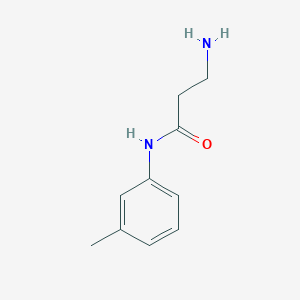

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)
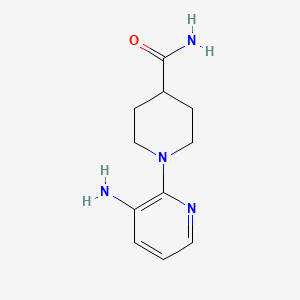
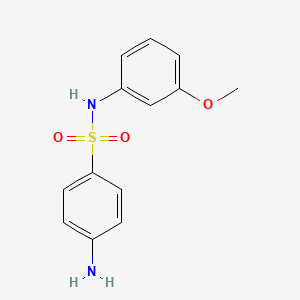
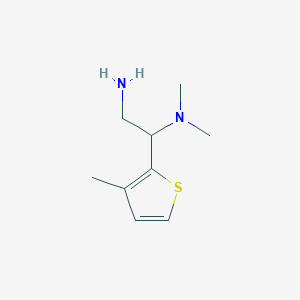
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)







